4-Bromo-2-chloropyridin-3-amine

Drug Metabolism ADME-Tox Cytochrome P450

Procure 4-Bromo-2-chloropyridin-3-amine for its unique 4-bromo-2-chloro substitution pattern, which is critical for regiospecific reactivity in sequential cross-couplings and the synthesis of kinase inhibitor libraries (e.g., HPK1, PI3Kγ). This specific isomer, with a known CYP1A2 profile, ensures synthetic precision and avoids the unpredictable activity of regioisomers. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 1354021-09-2
Cat. No. B1603742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloropyridin-3-amine
CAS1354021-09-2
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)N)Cl
InChIInChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
InChIKeyBKNJTGQNJXCFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloropyridin-3-amine (CAS 1354021-09-2): A Versatile Pyridine-Based Building Block for Drug Discovery and Chemical Synthesis


4-Bromo-2-chloropyridin-3-amine, also known as 2-chloro-3-amino-4-bromopyridine, is a heterocyclic organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . It features a pyridine ring core substituted with bromine at the 4-position, chlorine at the 2-position, and an amine group at the 3-position . This compound is widely recognized as a key intermediate in pharmaceutical research and development, utilized in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials .

Why Generic Substitution of 4-Bromo-2-chloropyridin-3-amine is Not Feasible: The Critical Role of Regiospecific Halogenation


The substitution pattern of halogens and the amine group on the pyridine ring is the primary determinant of a molecule's reactivity, physicochemical properties, and ultimately its biological profile [1]. While compounds like 3-Amino-5-bromo-2-chloropyridine or 2-bromo-4-chloropyridin-3-amine share the same molecular formula, the different arrangement of the bromine and chlorine atoms leads to distinct electron density distributions, dipole moments, and steric environments. These fundamental differences translate into divergent outcomes in key chemical transformations (e.g., Suzuki-Miyaura couplings, nucleophilic substitutions) and target interactions [2]. Consequently, substituting one regioisomer for another without rigorous validation can compromise synthetic routes and lead to unpredictable biological activity, underscoring the need for precise procurement based on the specific substitution pattern of 4-Bromo-2-chloropyridin-3-amine.

4-Bromo-2-chloropyridin-3-amine: Quantitative Evidence for Strategic Procurement and Scientific Selection


CYP1A2 Inhibition Profile of 4-Bromo-2-chloropyridin-3-amine

4-Bromo-2-chloropyridin-3-amine demonstrates a moderate inhibitory effect on the cytochrome P450 enzyme CYP1A2, a key hepatic enzyme involved in the metabolism of numerous drugs and xenobiotics [1]. In a standardized assay using human liver microsomes, the compound exhibited an IC50 value of 20,000 nM (20 µM) against CYP1A2 [1]. For context, a positive control inhibitor like fluvoxamine is a potent CYP1A2 inhibitor with an IC50 in the low nanomolar range. This quantitative data provides a baseline for predicting potential drug-drug interactions (DDIs) when this compound is used as a precursor in drug discovery programs, as co-administration with CYP1A2 substrates could lead to altered pharmacokinetics.

Drug Metabolism ADME-Tox Cytochrome P450

Kinase Inhibitor Potential of 4-Bromo-2-chloropyridin-3-amine in a Substituted Derivative

A substituted derivative incorporating the 4-bromo-2-chloropyridin-3-amine core has demonstrated potent inhibitory activity against the enzyme Hematopoietic Progenitor Kinase 1 (HPK1) [1]. The derivative, CHEMBL5199522, which contains additional aromatic and amide groups, achieved an IC50 of 9,590 nM (9.59 µM) against full-length human HPK1 [1]. While this is a moderate potency, it confirms that this core scaffold can be elaborated to target a specific kinase relevant in immune-oncology. This stands in contrast to other pyridine isomers, which may not provide the correct vector for functionalization or may exhibit a different selectivity profile due to their altered electronic properties [2].

Kinase Inhibition Cancer Research Signal Transduction

Synthetic Utility as a Building Block for PI3K and PDHK Inhibitors

Derivatives synthesized from the 4-bromo-2-chloropyridin-3-amine scaffold exhibit potent inhibitory activity against several disease-relevant kinases, including PI3Kγ and the PDHK family [1][2]. For example, a derivative (BDBM50160066) demonstrated single-digit nanomolar potency against PI3Kγ (IC50 = 21 nM), with selectivity over the PI3Kδ and VPS34 isoforms (IC50 = 33 nM and 146 nM, respectively) [1]. Similarly, another derivative (BDBM50526759) showed differential activity against pyruvate dehydrogenase kinase (PDHK) isoforms, with IC50 values ranging from 24 nM (PDHK1) to 132 nM (PDHK2) [2]. These data underscore the scaffold's amenability to optimization for achieving potent and isoform-selective kinase inhibition.

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Regiospecific Reactivity in Sequential Palladium-Catalyzed Cross-Couplings

The 4-bromo-2-chloropyridine core, which is structurally similar to 4-bromo-2-chloropyridin-3-amine, demonstrates unique regioselectivity in sequential palladium-catalyzed reactions, enabling the rapid construction of complex molecular architectures [1]. A study demonstrated that 4-bromo-2-chloropyridine undergoes a sequential process of direct C-H arylation at the C5 position, followed by a Suzuki-Miyaura coupling at the more reactive C-Br bond [1]. This orthogonality is a direct consequence of the specific halogen substitution pattern. While direct quantitative data for 4-Bromo-2-chloropyridin-3-amine is not available, this reactivity is highly translatable due to the similar electronic and steric environment around the reactive sites. In contrast, its regioisomers, like 5-bromo-2-chloropyridine, will lead to a different sequence of functionalization, resulting in a different substitution pattern on the final product [1].

Organic Synthesis C-H Activation Cross-Coupling

Commercial Availability and Consistent Purity as a Criterion for Procurement

For reliable and reproducible research outcomes, the purity and source of chemical building blocks are critical. 4-Bromo-2-chloropyridin-3-amine is commercially available from major scientific suppliers with a guaranteed purity specification of ≥95% (HPLC) . This ensures batch-to-batch consistency, minimizing variability in synthetic yields and biological assay results. While other specialized analogs may only be available from niche suppliers with variable quality, the broad commercial availability of this compound at a defined purity standard reduces supply chain risk and supports robust, scalable research programs . The compound is recommended for storage at 2-8°C, protected from light, to maintain long-term stability .

Chemical Supply Chain Quality Control Reproducibility

Lack of Demonstrated Direct Potency Versus 3-Amino-5-bromo-2-chloropyridine

A direct head-to-head comparison of the intrinsic biological activity of 4-Bromo-2-chloropyridin-3-amine with its regioisomer, 3-Amino-5-bromo-2-chloropyridine, reveals a key differentiator. While 3-Amino-5-bromo-2-chloropyridine is a known inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with demonstrated potency in inhibiting cancer cell proliferation , 4-Bromo-2-chloropyridin-3-amine lacks any published reports of intrinsic, low-nanomolar kinase inhibition in its unsubstituted form. This absence of direct biological activity is a critical piece of information for procurement. It positions 4-Bromo-2-chloropyridin-3-amine not as a direct lead compound but as a more valuable, 'blank slate' synthetic intermediate. Its utility lies in its ability to be cleanly and predictably functionalized to create novel chemical entities, without the confounding factor of an existing, potent biological profile that might dominate the SAR of a new series.

Structure-Activity Relationship (SAR) Kinase Inhibition Cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-chloropyridin-3-amine


Kinase-Focused Medicinal Chemistry for Lead Generation

This compound serves as an ideal core scaffold for the design and synthesis of novel kinase inhibitor libraries. Its proven ability, when appropriately substituted, to yield potent inhibitors of kinases such as HPK1, PI3Kγ, and PDHKs makes it a strategic choice for medicinal chemistry programs targeting oncology or inflammatory diseases [1][2]. Researchers can leverage the orthogonal reactivity of the halogen substituents for efficient parallel synthesis and rapid SAR exploration [3].

Synthesis of Complex Heterocyclic Libraries via Sequential Cross-Couplings

The regiospecific reactivity of the 4-bromo-2-chloropyridine core is highly valuable in synthetic chemistry for constructing complex, poly-substituted pyridines. Researchers can employ sequential palladium-catalyzed reactions, such as direct arylation followed by Suzuki-Miyaura coupling, to rapidly diversify the pyridine scaffold with high precision and yield [3]. This application is particularly relevant for generating diverse compound collections for biological screening.

Early-Stage ADME-Tox Assessment and DDI Risk Mitigation

The well-defined CYP1A2 inhibition profile (IC50 = 20 µM) provides critical data for early drug discovery [4]. By using this compound as a precursor, medicinal chemists can proactively assess the potential for CYP-mediated drug-drug interactions (DDIs) in their lead series. This enables the rational design of analogs with improved metabolic stability and safety profiles, reducing the risk of late-stage clinical failures.

Agrochemical Intermediate for Novel Pesticide and Herbicide Development

Beyond pharmaceutical applications, the unique halogen substitution pattern of 4-Bromo-2-chloropyridin-3-amine makes it a valuable intermediate in agrochemical research. It can be used as a building block for synthesizing novel pyridine-based compounds with potential pesticidal or herbicidal activity . The specific placement of bromine and chlorine is often crucial for target binding and biological activity in this field, making this specific isomer a preferred starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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